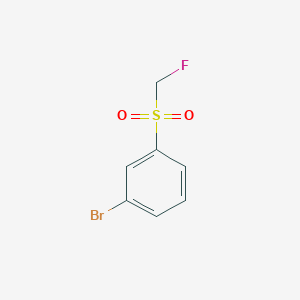

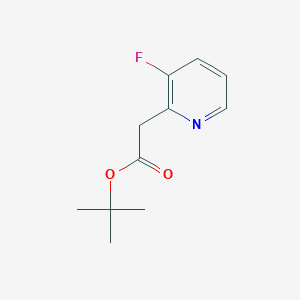

1-Bromo-3-(fluoromethylsulfonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromo-substituted benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene is achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This method could potentially be adapted for the synthesis of 1-Bromo-3-(fluoromethylsulfonyl)benzene by using a suitable fluoromethylsulfonyl source in place of the fluoromethyl groups.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be complex, as indicated by the X-ray diffraction analysis of various derivatives . These studies reveal the influence of bromine and other substituents on the geometry of the benzene ring and the presence of non-classical hydrogen bonding and halogen interactions. These structural insights are crucial for understanding the reactivity and potential applications of 1-Bromo-3-(fluoromethylsulfonyl)benzene.

Chemical Reactions Analysis

Bromo-substituted benzenes participate in a variety of chemical reactions. For example, bromoethylsulfonium salt is used as an annulation agent to synthesize heterocyclic compounds . Additionally, bromovinylsulfonyl fluoride serves as a building block for the synthesis of fluorosulfonyl 1,2,3-triazoles . These reactions highlight the versatility of bromo-substituted benzenes in forming complex structures, suggesting that 1-Bromo-3-(fluoromethylsulfonyl)benzene could also be a valuable intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenes are influenced by their substituents. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides detailed information on vibrational frequencies and molecular geometry, which are essential for understanding the behavior of similar compounds like 1-Bromo-3-(fluoromethylsulfonyl)benzene . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, are also crucial for predicting the reactivity and stability of these compounds .

科学的研究の応用

Synthesis and Applications in Organic Chemistry

SuFEx Clickable Reagent Development : A study by Leng and Qin (2018) introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses vinyl, bromide, and sulfonyl fluoride handles. This reagent is significant for its potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx toolbox. Its application for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process highlights its utility in constructing functionalized isoxazoles with sulfonyl fluoride moieties, demonstrating the versatility of related compounds in organic synthesis (Leng & Qin, 2018).

Solid-State Synthesis of Indoles : Ghorbani-Vaghei et al. (2014) utilized poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and related compounds as efficient catalysts for the one-pot synthesis of 3-substituted indoles. This research showcases the potential of bromo-substituted benzene derivatives in facilitating the synthesis of valuable heterocyclic compounds under environmentally benign conditions (Ghorbani-Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).

Materials Science and Photoluminescence

- Single Benzene Green Fluorophore : Research by Beppu et al. (2015) on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene introduces a novel architecture for green fluorophores, demonstrating high fluorescence emission and photostability. This work is pivotal in illustrating the role of benzene derivatives in developing luminescent materials with high quantum yields and solid-state emissive properties, which could be analogous to the applications of 1-Bromo-3-(fluoromethylsulfonyl)benzene in similar fields (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

特性

IUPAC Name |

1-bromo-3-(fluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-2-1-3-7(4-6)12(10,11)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRBWCYTGOJMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoromethanesulfonylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)

amine](/img/structure/B2498625.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)